Cas no 220299-14-9 (3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate)
3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- 3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate
- 3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-propanol, 4nitrobenzenesulfonate
- 3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-1-propanol,4-nitrobenzenesulfonate
- Benzenesulfonic acid, 4-nitro-, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl ester
- BCP15675
- DTXSID10720060
- LIPGTGXBESLEMO-UHFFFAOYSA-N
- SCHEMBL7334485
- 3-[[(1,1 -Dimethylethyl)dimethylsilyl]oxy]-1-propanol,4nitrobenzenesulfonate
- 3-((tert-Butyldimethylsilyl)oxy)propyl4-nitrobenzenesulfonate
- 3-{[tert-Butyl(dimethyl)silyl]oxy}propyl 4-nitrobenzene-1-sulfonate
- 3-[tert-butyl(dimethyl)silyl]oxypropyl 4-nitrobenzenesulfonate
- 4-Nitro-benzenesulfonic acid 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl ester (Silodosin Intermediate)
- DA-18175
- 220299-14-9
-
- MDL: MFCD22200830
- Inchi: 1S/C15H25NO6SSi/c1-15(2,3)24(4,5)22-12-6-11-21-23(19,20)14-9-7-13(8-10-14)16(17)18/h7-10H,6,11-12H2,1-5H3
- InChI Key: LIPGTGXBESLEMO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C
Computed Properties
- Exact Mass: 375.11718523g/mol
- Monoisotopic Mass: 375.11718523g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Density: 1.160±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.018 g/l) (25 º C),
3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088976-5g |
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate |
220299-14-9 | 95% | 5g |
$581.76 | 2023-09-02 | |
| TRC | T070410-250mg |
3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate |
220299-14-9 | 250mg |
$ 445.00 | 2022-06-03 | ||
| TRC | T070410-500mg |
3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate |
220299-14-9 | 500mg |
$ 735.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D234426-500g |
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate |
220299-14-9 | 97% | 500g |
$1720 | 2023-09-03 | |
| eNovation Chemicals LLC | D234426-1g |
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate |
220299-14-9 | 97% | 1g |
$336 | 2024-05-23 | |
| eNovation Chemicals LLC | D234426-1g |
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate |
220299-14-9 | 97% | 1g |
$336 | 2025-02-20 | |
| eNovation Chemicals LLC | D234426-1g |
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate |
220299-14-9 | 97% | 1g |
$336 | 2025-02-28 |
3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate
Professional Introduction to 3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate (CAS No: 220299-14-9)
3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate, identified by the CAS number 220299-14-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural properties, finds utility in various synthetic applications, particularly in the development of fine chemicals and pharmaceutical intermediates. The presence of both a tert-Butyldimethylsilyl (TBS) protecting group and a nitrobenzenesulfonate moiety makes it a versatile building block for more complex molecular architectures.
The TBS group is a common protective group in organic synthesis, widely employed to shield hydroxyl or carboxyl functional groups during reactions. Its stability under a broad range of conditions makes it particularly valuable in multi-step synthetic pathways where selective protection and deprotection are critical. In contrast, the nitrobenzenesulfonate moiety introduces both electronic and steric effects that can influence the reactivity and solubility of the compound. This combination of features makes 3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate a valuable intermediate in the synthesis of more complex molecules, including potential pharmacophores.
In recent years, there has been growing interest in the development of novel compounds for therapeutic applications. The nitro group in 4-nitrobenzene sulfonate derivatives is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers have been exploring ways to harness these properties by incorporating nitrobenzenesulfonate scaffolds into larger molecular frameworks. The use of the TBS protecting group allows for controlled modifications at other reactive sites, enabling the synthesis of increasingly sophisticated derivatives with tailored biological activities.
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate typically involves multi-step reactions starting from readily available precursors. The introduction of the TBS group often requires careful optimization to ensure high yields and minimal side reactions. Common synthetic routes include nucleophilic substitution reactions followed by silylation steps. The final product can then be used as a starting material for further functionalization, such as deprotection or introduction of additional substituents.
The utility of this compound extends beyond pharmaceutical applications. It has also been explored in materials science, where its unique structural features contribute to the development of advanced polymers and coatings. The ability to incorporate functional groups like nitrobenzenesulfonate into polymer backbones can enhance material properties such as thermal stability, mechanical strength, and chemical resistance. Additionally, the TBS group provides a handle for further modifications, allowing for the creation of hybrid materials with tailored characteristics.
In academic research, 3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate has been employed as a key intermediate in various synthetic methodologies. For instance, it has been used in cross-coupling reactions to construct biaryl structures, which are prevalent in many biologically active compounds. The presence of both electron-withdrawing and sterically demanding groups on the molecule allows for selective transformations while maintaining overall molecular integrity. This makes it an invaluable tool for synthetic chemists working on complex natural product analogs or novel drug candidates.
The growing interest in green chemistry has also influenced how this compound is synthesized and utilized. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. This includes exploring alternative reagents and catalysts that improve reaction efficiency while maintaining high selectivity. Such efforts align with broader industry trends aimed at reducing the ecological footprint of chemical manufacturing processes.
The future prospects for 3-((tert-Butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate are promising, with ongoing research uncovering new applications and synthetic strategies. As our understanding of molecular interactions deepens, so too does our ability to design compounds with specific functionalities tailored to particular needs. Whether in pharmaceutical development or advanced materials science, this versatile intermediate continues to play a crucial role in innovation across multiple disciplines.
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